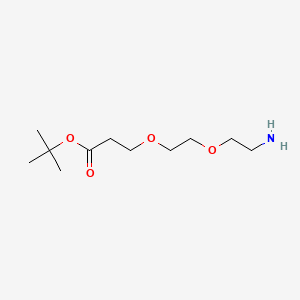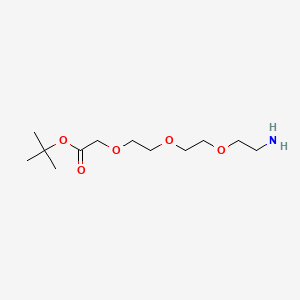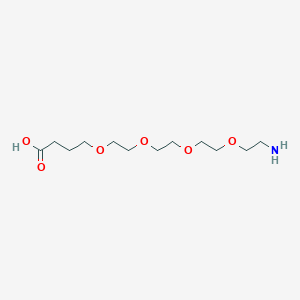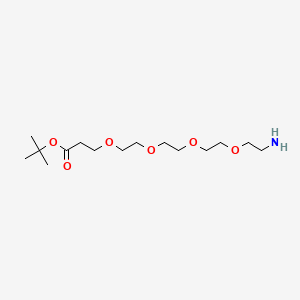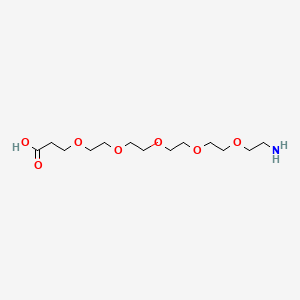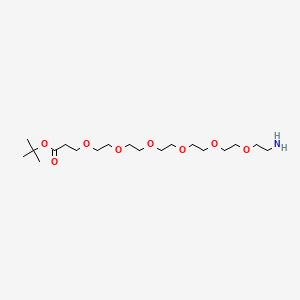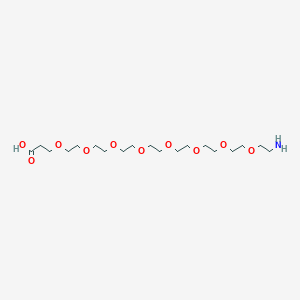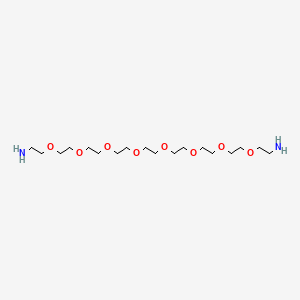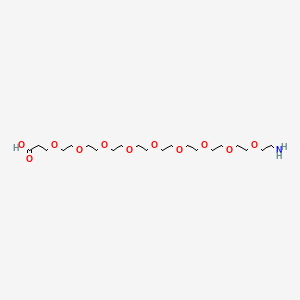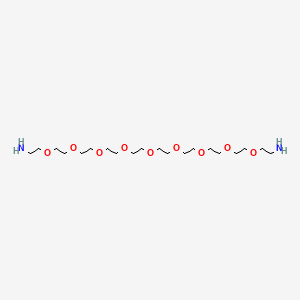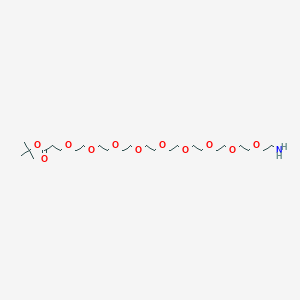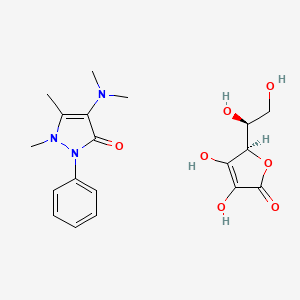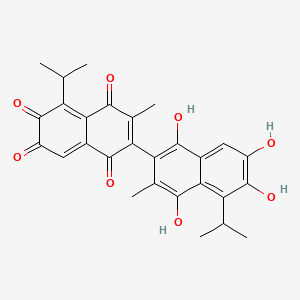
Apogossypolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apogossypolone (ApoG2) is a semi-synthesized derivative of gossypol . It is an inhibitor of Bcl-2, Mcl-1, and Bcl-XL with Ki values of 35nM, 25nM, and 660nM, respectively . The MTT-based cell cytotoxicity assay shows that Apogossypolone has an anticancer activity with IC50 values of 1, 2, and 3μM, respectively in PC-3, DU-145 (human prostate cancer cell lines), and MDA-MB-231 (human breast cancer cell line) .
Synthesis Analysis
A novel chemical process has been devised for the synthesis of Apogossypolone. This new process has only four steps, with a shorter synthesis span, a simple purification process, and improved yield and quality .
Chemical Reactions Analysis
Apogossypolone is a semi-synthetic derivative of gossypol, which lacks two aldehyde groups . The synthesis of Apogossypolone involves a series of chemical reactions .
Physical And Chemical Properties Analysis
Apogossypolone is a solid substance . It has a molecular weight of 490.5 . It is soluble in DMSO and EtOH with ultrasonic, but insoluble in H2O .
Wissenschaftliche Forschungsanwendungen
Induces Autophagy and Apoptosis in Cancer Cells : Apogossypolone has been found to induce autophagy and apoptosis in various types of cancer cells, including hepatocellular carcinoma, gastric cancer, diffuse large cell lymphoma, and prostate carcinoma. It acts by inhibiting Bcl-2 family proteins, leading to cell death (Cheng et al., 2013); (Xin et al., 2013); (Sun et al., 2008).
Enhances Anticancer Activity with Light : Research has shown that the anticancer activity of apogossypolone can be enhanced by light, stimulating the generation of singlet oxygen and reactive oxygen species. This makes it a potential candidate for use in photodynamic therapy (Hu et al., 2011).
Cell Cycle Arrest : Apogossypolone can also induce cell cycle arrest in cancer cells, particularly at the G1 phase. This has been observed in studies involving U937 human leukemic monocyte lymphoma cells (Sun et al., 2009).
Inhibits Growth of Cancer Cells In Vivo : Several studies have demonstrated the efficacy of apogossypolone in inhibiting the growth of various cancer cells in animal models, indicating its potential for clinical applications (Wu Dao-cheng, 2010); (Zhang et al., 2014).
Synergy with Other Therapies : Studies have shown that apogossypolone can synergistically enhance the cytotoxic effects of other cancer therapies, such as gemcitabine in pancreatic cancer cells (Banerjee et al., 2010).
Eigenschaften
IUPAC Name |
3-methyl-5-propan-2-yl-2-(1,4,6,7-tetrahydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,4,6,7-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O8/c1-9(2)17-21-13(7-15(29)27(17)35)25(33)19(11(5)23(21)31)20-12(6)24(32)22-14(26(20)34)8-16(30)28(36)18(22)10(3)4/h7-10,29,31,33,35H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSGRWNXASCGTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC(=O)C(=O)C(=C2C1=O)C(C)C)C3=C(C4=CC(=C(C(=C4C(=C3C)O)C(C)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469551 |
Source


|
| Record name | CHEMBL1272170 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apogossypolone | |
CAS RN |
886578-07-0 |
Source


|
| Record name | CHEMBL1272170 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

